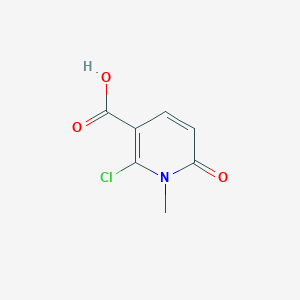![molecular formula C23H27NO B13992369 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol CAS No. 57553-16-9](/img/structure/B13992369.png)
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tricyclo[3311~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol typically involves multiple steps. The starting material is often a tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions to introduce the amino and biphenyl groups. Common reagents used in these reactions include various amines, biphenyl derivatives, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.
1-Adamantanol: Another tricyclic compound with a hydroxyl group.
2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-3-(tricyclo[3.3.1.1~3,7~]decan-1-ylimino)isoindolin-1-one: A more complex tricyclic compound with additional functional groups.
Uniqueness
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is unique due to its combination of a tricyclic structure with an amino and biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
57553-16-9 |
|---|---|
Molekularformel |
C23H27NO |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-[(1-adamantylamino)methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H27NO/c25-22-7-6-20(19-4-2-1-3-5-19)11-21(22)15-24-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,24-25H,8-10,12-15H2 |
InChI-Schlüssel |
OUMRNKSTLMHUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=C(C=CC(=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
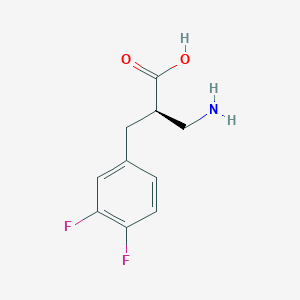



![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)
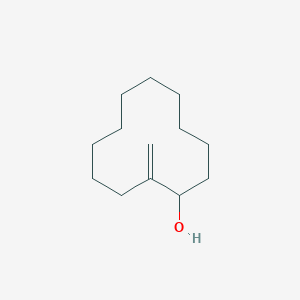
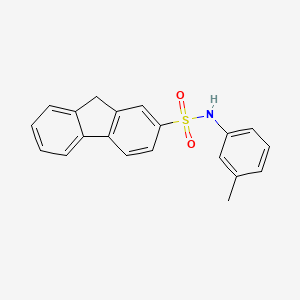

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
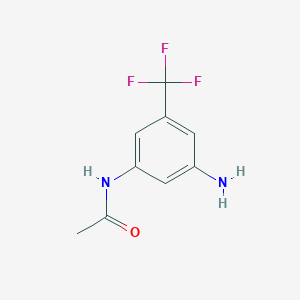
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
